![molecular formula C35H34Cl2O6 B13928395 (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple benzyloxy groups and dichloro substituents, making it a subject of interest for researchers in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of benzyloxy groups through benzylation reactions. The dichloro substituents are introduced via chlorination reactions under controlled conditions. The final step involves the hydroxylation of the cyclohexanone ring to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
化学反应分析
Types of Reactions
(3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the dichloro substituents or convert the hydroxyl group to a hydrogen atom.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted ketones, while reduction can produce cyclohexane derivatives with varying degrees of substitution.
科学研究应用
Chemistry
In chemistry, (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity. Its benzyloxy groups can be modified to create derivatives with specific biological properties.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with targeted biological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, while the dichloro substituents can influence the compound’s reactivity and stability. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s biological activity.
相似化合物的比较
Similar Compounds
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-2,2-dichloro-3-hydroxycyclohexanone
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2-chloro-3-hydroxycyclohexanone
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-methoxycyclohexanone
Uniqueness
The uniqueness of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone lies in its specific combination of functional groups and stereochemistry. The presence of multiple benzyloxy groups, dichloro substituents, and a hydroxyl group in a single molecule provides a versatile platform for chemical modifications and applications. This compound’s distinct structure allows for unique interactions with biological targets and chemical reagents, setting it apart from similar compounds.
属性
分子式 |
C35H34Cl2O6 |
|---|---|
分子量 |
621.5 g/mol |
IUPAC 名称 |
(3S,4S,5S,6R)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C35H34Cl2O6/c36-35(37)32(38)30(41-22-27-15-7-2-8-16-27)31(42-23-28-17-9-3-10-18-28)33(43-24-29-19-11-4-12-20-29)34(35,39)25-40-21-26-13-5-1-6-14-26/h1-20,30-31,33,39H,21-25H2/t30-,31-,33+,34+/m1/s1 |
InChI 键 |
LXYIGYMBBYJSFY-JBFGIVHASA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@@]2([C@H]([C@@H]([C@H](C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
规范 SMILES |
C1=CC=C(C=C1)COCC2(C(C(C(C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




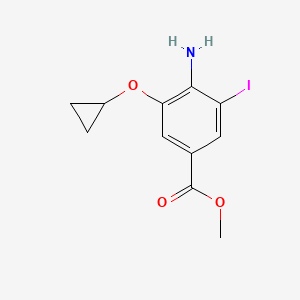
![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
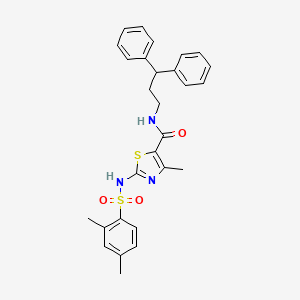
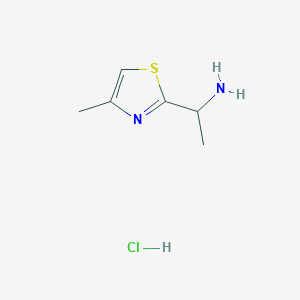
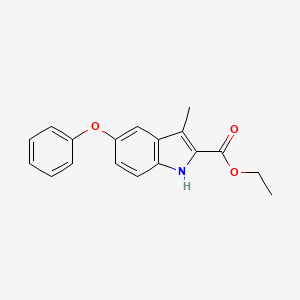
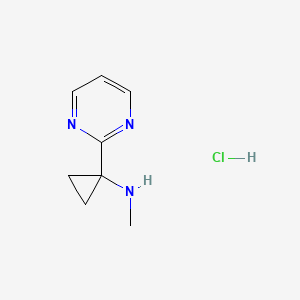
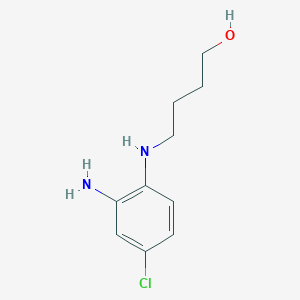
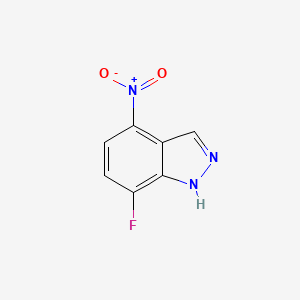
![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
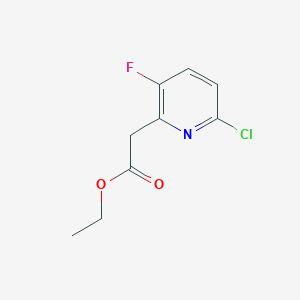
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
